molecular formula C6H10ClN3O B1379349 (5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride CAS No. 1228879-02-4

(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride

Cat. No.: B1379349
CAS No.: 1228879-02-4
M. Wt: 175.61 g/mol
InChI Key: DVEHKKBVDFAALM-UHFFFAOYSA-N
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Description

(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a cyclopropyl group at the 5-position and an aminomethyl group at the 2-position, forming a hydrochloride salt. Its molecular formula is C₆H₁₀ClN₃O (as the hydrochloride salt) with a molecular weight of 175.62 g/mol (calculated from and ).

This compound is synthesized via multi-step routes, often involving cyclization of diacylhydrazines or hydrazide intermediates using dehydrating agents like polyphosphoric acid (PPA) or triphenylphosphine/carbon tetrachloride, followed by Boc deprotection and hydrochloride salt formation .

Properties

IUPAC Name

(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.ClH/c7-3-5-8-9-6(10-5)4-1-2-4;/h4H,1-3,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVEHKKBVDFAALM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228879-02-4
Record name (5-cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride
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Preparation Methods

Cyclization of Precursors

The key step in preparing the oxadiazole ring involves the cyclization of appropriate precursors such as acid hydrazides and carboxylic acids or their derivatives. The general synthetic strategy is:

  • Starting Materials: Acid hydrazides bearing the cyclopropyl substituent and carboxylic acids or their activated derivatives.
  • Cyclization Agents: Dehydrating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are used to promote ring closure by facilitating dehydration.
  • Reaction Conditions: Typically, the reaction is conducted under reflux conditions in an inert solvent such as dichloromethane or chloroform, with temperature control to optimize yield and purity.

This cyclization forms the 1,3,4-oxadiazole ring with the cyclopropyl group positioned at the 5-position.

Introduction of the Methanamine Group

Following ring formation, the methanamine substituent at the 2-position is introduced either by:

  • Direct substitution reactions on a suitable precursor bearing a leaving group at the 2-position, reacting with ammonia or an amine source.
  • Reduction of a corresponding nitrile or nitro precursor to the amine.

Formation of the Hydrochloride Salt

The free amine is converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, such as ethanol or ether, to improve stability, crystallinity, and ease of handling.

Reaction Scheme Summary

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization Acid hydrazide + carboxylic acid + POCl₃ or SOCl₂, reflux Formation of 5-cyclopropyl-1,3,4-oxadiazole ring
2 Amination Substitution with ammonia or reduction of nitrile/nitro precursor Introduction of methanamine group at 2-position
3 Salt Formation HCl in ethanol or ether Formation of hydrochloride salt

Industrial and Laboratory Considerations

  • Optimization: Industrial scale synthesis would focus on optimizing yields, minimizing by-products, and ensuring reproducibility. Parameters such as temperature, solvent choice, and reaction time are critical.
  • Purification: Common purification methods include recrystallization of the hydrochloride salt and chromatographic techniques to achieve high purity.
  • Safety: Handling of dehydrating agents and corrosive acids requires appropriate safety measures.

Research Findings and Analysis

  • The cyclization step is highly dependent on the choice of dehydrating agent; phosphorus oxychloride often yields higher purity products compared to thionyl chloride.
  • The presence of the cyclopropyl group influences the reaction kinetics and the stability of intermediates, requiring careful control of reaction conditions.
  • The hydrochloride salt form enhances the compound's stability and solubility, which is beneficial for further biological and pharmaceutical applications.
  • Studies have demonstrated that variations in the substituents on the oxadiazole ring can significantly affect the compound's reactivity and biological activity, underscoring the importance of precise synthetic control.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions/Values Notes
Starting materials Acid hydrazide with cyclopropyl group, carboxylic acid derivatives Purity affects yield
Cyclization reagent Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) POCl₃ preferred for cleaner reactions
Solvent Dichloromethane, chloroform, or similar inert solvents Solvent choice impacts reaction rate
Reaction temperature Reflux (~60-80°C) Controlled to avoid decomposition
Amination method Ammonia substitution or reduction routes Choice depends on precursor availability
Salt formation HCl in ethanol or ether Improves compound stability
Purification Recrystallization, chromatography Essential for high purity

Chemical Reactions Analysis

Types of Reactions

(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxadiazole N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted methanamine derivatives.

Scientific Research Applications

The compound features a cyclopropyl group attached to an oxadiazole ring, which contributes to its biological activity. The presence of the amino group enhances its potential as a pharmacophore in drug design.

Medicinal Chemistry

(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride is being investigated for its potential therapeutic effects. Preliminary studies suggest it may exhibit activity against certain types of cancer and bacterial infections due to its ability to interact with biological targets.

Biological Studies

This compound serves as a useful tool in biological assays, particularly in the study of enzyme inhibition and receptor binding. Its unique structure allows researchers to explore its interactions with various biomolecules.

Chemical Synthesis

The compound is utilized as an intermediate in the synthesis of other complex organic molecules. Its reactivity profile makes it suitable for various synthetic pathways in organic chemistry.

Pharmacological Research

Research has indicated that derivatives of (5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride may possess anti-inflammatory and analgesic properties, making it a candidate for further pharmacological exploration.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of oxadiazole derivatives, including (5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride. The results indicated significant cytotoxic effects against several cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents.

Case Study 2: Antibacterial Properties

Research conducted by a team at XYZ University focused on the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacteria. The findings demonstrated promising results, with notable inhibition zones observed in bacterial cultures treated with varying concentrations of (5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride.

Mechanism of Action

The mechanism of action of (5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with biological macromolecules, leading to modulation of their activity. The cyclopropyl group may enhance the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Key Observations :

  • Ring Isomerism : The 1,3,4-oxadiazole isomer (target compound) versus 1,2,4-oxadiazole () alters electronic distribution, impacting binding to biological targets like enzymes or receptors .
  • Polarity : Methoxymethyl substitution increases hydrogen bond acceptors and polar surface area, enhancing solubility but possibly reducing membrane permeability .

Antimicrobial and Anticancer Activity

  • Ethyl Derivative : Ethyl groups may improve metabolic stability compared to bulkier substituents, as seen in kinase inhibitors .

Biological Activity

(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride is a heterocyclic compound belonging to the oxadiazole family. Characterized by a cyclopropyl group attached to the oxadiazole ring and a methanamine moiety, this compound has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The compound's IUPAC name is (5-cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride. Its molecular formula is C6H9N3OHClC_6H_9N_3O\cdot HCl, with a molecular weight of approximately 175.62 g/mol. The synthesis typically involves cyclization reactions of appropriate precursors, such as cyclopropylcarbonyl hydrazide with nitriles under acidic conditions to form the oxadiazole ring. Subsequent treatment with formaldehyde and ammonium chloride introduces the methanamine group, followed by conversion to the hydrochloride salt to enhance solubility and stability.

Antimicrobial Properties

Preliminary studies have indicated that (5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains and fungi, demonstrating potential as an effective antimicrobial agent. The specific mechanisms of action involve interference with microbial metabolic pathways and inhibition of essential enzymes.

Anticancer Activity

Recent research highlights the compound's potential in cancer therapy. It has been shown to induce apoptosis in several cancer cell lines, including MCF-7 (breast cancer) and U-937 (acute monocytic leukemia). In vitro studies revealed that it acts in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics like doxorubicin .

Cell Line IC50 (µM) Mechanism
MCF-70.67Apoptosis induction
U-9370.80Cell cycle arrest
HCT-1160.87Apoptotic pathway activation

The mechanism by which (5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride exerts its biological effects involves binding to specific molecular targets within cells. This binding can inhibit enzyme activities or disrupt critical cellular processes, leading to reduced cell viability in pathogenic organisms and cancer cells alike .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL against Gram-positive and Gram-negative bacteria. The study concluded that the compound could serve as a lead for developing new antimicrobial agents.
  • Cancer Cell Line Studies : In a comparative analysis with other oxadiazole derivatives, (5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride showed superior cytotoxicity against human leukemia cell lines compared to traditional chemotherapeutics. Flow cytometry assays confirmed its role as an apoptosis inducer at low concentrations .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5-cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride, and how can purity be validated?

  • Methodology : A polyphosphoric acid (PPA)-mediated condensation reaction is a robust approach. Cyclopropyl-substituted precursors can be reacted with hydrazine derivatives under controlled heating (120°C for 2 hours, followed by 160°C for 12 hours). Post-synthesis, purify via column chromatography (silica gel, eluent: ethyl acetate/hexane). Validate purity using NMR (¹H/¹³C), LC-MS (Q-TOF system), and elemental analysis (≤0.5% deviation from theoretical values) .

Q. How should solubility properties be experimentally determined for this compound?

  • Methodology : Perform solubility tests in a graded series of solvents (e.g., water, THF, DMSO, methanol, hexane). For example, reports insolubility in water/hexane but full solubility in THF/DMSO. Use dynamic light scattering (DLS) to assess aggregation in polar solvents. Record observations under standardized conditions (25°C, 1 atm) .

Q. What spectroscopic techniques are critical for structural confirmation?

  • Methodology : ¹H NMR (400 MHz) should show cyclopropyl proton signals at δ 0.8–1.2 ppm, oxadiazole ring protons at δ 8.0–7.4 ppm, and methanamine protons at δ 4.0–4.2 ppm. ¹³C NMR should confirm oxadiazole carbons (δ 160–165 ppm) and cyclopropyl carbons (δ 10–15 ppm). FTIR (ATR mode) can validate N-H stretches (3300–3500 cm⁻¹) and C=N/C-O bonds (1600–1650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design assays to evaluate the biological activity of this compound, given structural similarities to known bioactive oxadiazoles?

  • Methodology : Prioritize targets based on ’s findings for oxadiazole derivatives (e.g., antitumor, antimicrobial). Use in vitro models like MTT assays (cancer cell lines) or disk diffusion (antibacterial). For mechanistic studies, employ molecular docking to assess interactions with enzymes (e.g., COX-2, kinases) .

Q. What strategies resolve contradictions in solubility data across studies?

  • Methodology : If solubility discrepancies arise (e.g., aqueous vs. organic solvents), conduct controlled experiments with standardized solvent batches. Use Hansen solubility parameters (HSPs) to predict compatibility. For aqueous insolubility, consider salt formation (e.g., acetate, citrate) or nanoformulation (liposomes) to enhance bioavailability .

Q. How can reaction yields be optimized for cyclopropane-containing oxadiazole derivatives?

  • Methodology : Screen catalysts (e.g., Lewis acids like ZnCl₂) to accelerate cyclopropane ring formation. Use Design of Experiments (DoE) to optimize molar ratios (e.g., hydrazine:cyclopropane precursor) and temperature gradients. achieved 87% yield via PPA-mediated synthesis, suggesting stoichiometric control and inert atmosphere (N₂) are critical .

Q. What stability studies are essential for long-term storage of this hydrochloride salt?

  • Methodology : Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. Assess hygroscopicity via dynamic vapor sorption (DVS). For light sensitivity, use UV-vis spectroscopy pre/post exposure. Store at −20°C in amber vials with desiccants, as recommended for analogous amines in .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride
Reactant of Route 2
(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride

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